molecular formula C44H48F6IrN4P B6301829 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate CAS No. 1607469-49-7

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate

Cat. No.: B6301829
CAS No.: 1607469-49-7
M. Wt: 970.1 g/mol
InChI Key: SFJOCOJKUUPWQQ-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate (CAS: 870987-63-6) is an iridium(III)-based coordination complex with a hexafluorophosphate counterion. Its molecular formula is C₄₂H₃₄F₁₆IrN₄P, and it is characterized by the following structural features :

  • Ligands:
    • A 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (dtbbpy) ligand, which provides steric bulk via tert-butyl groups.
    • Two 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine ligands, contributing electron-donating methyl substituents.
  • Physical Properties:
    • Melting point: >300°C.
    • Solubility: Slightly soluble in chloroform.
    • Appearance: Light yellow to yellow solid.
  • Structural Insights:
    • Crystallographic studies reveal a dihedral angle of 19.06° between the pyridine rings in the cation, forming a three-dimensional hydrogen-bonded network with nitrate anions in related structures .

This complex is primarily used as a photocatalyst in organic synthesis due to its stability and tunable redox properties .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C13H12N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*3-5,7-9H,1-2H3;;/q;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJOCOJKUUPWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F6IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-tert-Butyl-2-Chloropyridine

The foundational step involves chlorination of 4-tert-butylpyridine using n-butyllithium (n-BuLi) and carbon tetrachloride (CCl₄) in n-hexane at −70°C. Key parameters include:

  • Molar ratio: 1:4 (4-tert-butylpyridine:n-BuLi)

  • Additive: N,N-dimethylethanolamine (2.0 equivalents)

  • Reaction time: 2 hours at −70°C, followed by overnight stirring at 10°C

This method achieves an 85.6% isolated yield, with purity confirmed via ¹H NMR (δ 8.28 ppm for pyridinyl proton). Comparative studies show that substituting CCl₄ with 1,1,2-trichlorotrifluoroethane reduces byproduct formation but requires stricter temperature control.

Coupling Reactions for Bipyridine Ligands

The target ligand 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine is synthesized via Ullmann-type coupling, utilizing:

  • Catalyst: Palladium(II) acetate (5 mol%)

  • Ligand: 2,2'-bipyridyl (10 mol%)

  • Solvent: Dimethylformamide (DMF) at 120°C

Replacing DMF with toluene lowers reaction efficiency (yield drop from 78% to 52%), emphasizing solvent polarity’s role in facilitating oxidative addition.

Iridium Coordination Chemistry

Dichloro-Bridged Iridium Dimer Formation

The iridium precursor [Ir(µ-Cl)(COD)]₂ (COD = 1,5-cyclooctadiene) reacts with ligands under nitrogen atmosphere:

  • Solvent: 1,2-dichloroethane (reflux, 16 hours)

  • Ligand-to-iridium ratio: 2:1

  • Yield: 68–72% after silica gel chromatography

Notably, 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine requires 24-hour reflux due to steric hindrance from methyl groups.

Reaction Optimization and Scalability

Temperature and Solvent Effects

Critical parameters for iridium complexation:

ParameterOptimal RangeSuboptimal AlternativesYield Impact
Temperature80–100°C<70°C−30%
SolventEthylene glycolTHF−25%
Reaction Time16–24 hours<12 hours−40%

Polar aprotic solvents like ethylene glycol enhance metal-ligand charge transfer, accelerating coordination.

Additives and Catalysts

  • Phase-transfer catalysts : Tetra-n-butylammonium bromide (0.1 equiv) improves bipyridine coupling yields by 15%

  • Inert atmosphere : Reactions under argon show 12% higher yields than in air due to Ir(III) oxidation prevention

Purification and Characterization

Chromatographic Techniques

  • Ligands : Silica gel chromatography with ethyl acetate/hexane (3:7)

  • Complexes : Size-exclusion chromatography using Sephadex LH-20

Hexafluorophosphate complexes exhibit distinct ³¹P NMR shifts at −144 ppm (δ), confirming successful counterion incorporation.

Spectroscopic Validation

  • ¹H NMR : Downfield shifts (δ 9.08 ppm) confirm iridium-pyridine coordination

  • FT-IR : ν(C≡N) at 2240 cm⁻¹ verifies cyanide absence post-complexation

  • Elemental Analysis : <0.5% deviation from theoretical C/H/N values

Industrial-Scale Considerations

Cost-Effective Chlorination

Large-scale 4-tert-butyl-2-chloropyridine synthesis uses:

  • Batch reactors (500 L capacity)

  • Continuous distillation for CCl₄ recovery (98% efficiency)

  • Throughput: 12 kg/day with 83% yield

Waste Stream Management

  • Chloride byproducts : Neutralized with Ca(OH)₂, reducing environmental impact

  • Solvent recovery : 90% n-hexane recycled via fractional distillation

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by ligands that stabilize higher oxidation states.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.

    Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Reagents like or can be used under mild conditions.

    Reduction: Reducing agents such as or in the presence of a catalyst.

    Substitution: Ligand exchange can be achieved using or under inert atmosphere conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state species.

Scientific Research Applications

Catalytic Applications

The primary application of this compound lies in its use as a catalyst in organic synthesis. It has been shown to effectively catalyze reactions involving:

  • Saturated N-Heterocycles : The compound facilitates the synthesis of various saturated N-heterocycles from aldehydes, showcasing its utility in pharmaceutical chemistry .
  • Fosmidomycin Analogues : It has been utilized in the synthesis of fosmidomycin analogues, which are important for developing new antibiotics .
  • Cross-Coupling Reactions : The iridium center allows for efficient cross-coupling reactions, which are vital for constructing complex organic molecules .

Case Study 1: Synthesis of Saturated N-Heterocycles

In a study conducted by Jindakun et al., the compound was used to synthesize saturated N-heterocycles from various aldehydes. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the effectiveness of the iridium catalyst in promoting these transformations .

Case Study 2: Development of Fosmidomycin Analogues

Guo et al. explored the use of this compound in synthesizing fosmidomycin analogues. Their findings indicated that the iridium complex significantly improved reaction rates compared to traditional catalysts, highlighting its potential in medicinal chemistry .

Mechanistic Insights

The catalytic mechanism typically involves the activation of substrates through coordination to the iridium center, followed by subsequent reactions that lead to product formation. The steric bulk provided by the tert-butyl groups helps to stabilize transition states and intermediates, enhancing reaction efficiency.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of ligands to the iridium center, which can facilitate various catalytic processes. The molecular targets include organic substrates in catalytic reactions, where the iridium center acts as a Lewis acid to activate the substrates and promote the desired transformation .

Comparison with Similar Compounds

Structural and Functional Variations

The target compound is compared with structurally related iridium complexes to highlight the impact of ligand modifications:

Table 1: Comparative Analysis of Iridium Complexes
Compound Name & CAS (if available) Ligands Molecular Formula Key Properties Applications
Target Compound (870987-63-6) 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine C₄₂H₃₄F₁₆IrN₄P - Melting point >300°C
- Soluble in chloroform
Photocatalysis, OLEDs
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; dtbbpy [Ir(C₁₈H₂₄N₂)(C₁₂H₅F₅N)₂]⁺PF₆⁻ - Enhanced electron-withdrawing effects
- Likely lower solubility in polar solvents
High-efficiency photocatalysis under oxidative conditions
[Ir(dtbbpy)(ppy)₂]PF₆ (676525-77-2) 2-Phenylpyridine (ppy); dtbbpy [Ir(C₁₈H₂₄N₂)(C₁₁H₈N)₂]⁺PF₆⁻ - Balanced steric and electronic properties Organic transformations, light-emitting devices

Impact of Ligand Modifications

In contrast, fluorinated ligands (e.g., in [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) reduce steric bulk but increase hydrophobicity, limiting solubility in non-fluorinated solvents .

Electronic Effects :

  • Electron-donating methyl groups in the target compound stabilize the iridium center, favoring reductive quenching pathways in photocatalysis.
  • Fluorinated ligands exert an electron-withdrawing effect, enhancing oxidative stability and red-shifting absorption/emission spectra .

Catalytic Performance :

  • The target compound’s moderate electron density suits cross-coupling reactions, while fluorinated analogs excel in electron-deficient environments (e.g., trifluoromethylation) .

Biological Activity

The compound 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; iridium(3+); 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine; hexafluorophosphate is a complex organic molecule with significant potential in biological and catalytic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Composition and Properties

The compound comprises several components, including:

  • 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine
    • Molecular formula: C18H24N2
    • Molecular weight: 268.4 g/mol
    • Structure: Contains two tert-butyl groups providing steric hindrance, enhancing stability.
  • Iridium(3+)
    • Acts as a central metal ion in coordination complexes.
  • 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine
    • Contributes to the overall stability and reactivity of the complex.

The biological activity of this compound primarily arises from its ability to form stable complexes with metal ions, particularly iridium. The interaction with biological targets can influence various biochemical pathways:

  • Ligand Interaction : The compound acts as a ligand, interacting with unactivated alkyl halides and acid chlorides, facilitating biochemical reactions.
  • Catalytic Activity : Iridium complexes are known for their catalytic properties in various organic transformations, including hydrogenation and dehydrogenation reactions .

Anticancer Activity

Recent studies have indicated that iridium complexes exhibit promising anticancer properties. For instance, research has shown that certain iridium-based compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Organic Letters reported that iridium complexes with pyridine ligands exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death .
  • Antimicrobial Evaluation :
    • Another research effort focused on the antimicrobial properties of similar iridium complexes. Results indicated a strong inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting the potential for therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC42H34F16IrN4P
Molecular Weight976.95 g/mol
Melting Point>300°C
SolubilitySlightly soluble in chloroform
Activity TypeEffectiveness
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing the heteroleptic iridium(III) complex with this ligand system?

  • Methodological Answer : The synthesis involves sequential ligand coordination and counterion exchange.

Ligand Preparation : 4-tert-butylpyridine derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) using tert-butyl-substituted aryl halides and pyridine stannanes/boronic acids .

Iridium Coordination : The cyclometalated iridium(III) core is formed by reacting IrCl₃·nH₂O with ligands under inert conditions (argon), followed by refluxing in ethylene glycol to stabilize the Ir–N and Ir–C bonds .

Counterion Exchange : The hexafluorophosphate (PF₆⁻) counterion is introduced via metathesis with NH₄PF₆ in polar solvents like methanol, enhancing solubility for photophysical studies .

Q. How are these complexes characterized structurally and electronically?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms ligand coordination and counterion integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-PF₆]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolves Ir–ligand bond lengths (typically 2.0–2.1 Å for Ir–N) and octahedral geometry .
  • Cyclic Voltammetry : Determines HOMO/LUMO levels; Ir(III) complexes often show reversible redox peaks at −1.5 to +1.0 V (vs. Ag/AgCl) .

Q. What is the role of the tert-butyl substituents in ligand design?

  • Methodological Answer : The tert-butyl groups:

  • Steric Shielding : Reduce intermolecular aggregation, minimizing emission quenching in solid-state applications .
  • Solubility Enhancement : Improve solubility in non-polar solvents (e.g., toluene) for solution-processed thin films .
  • Electronic Effects : Electron-donating nature raises HOMO levels, tuning emission wavelengths (e.g., bathochromic shifts in photoluminescence) .

Advanced Research Questions

Q. How do ligand modifications influence the photophysical properties of these iridium complexes?

  • Methodological Answer : Systematic variation of substituents (e.g., methyl vs. tert-butyl) alters:

  • Emission Quantum Yield (Φ) : Bulky tert-butyl groups increase Φ by suppressing non-radiative decay (e.g., Φ = 0.45 vs. 0.25 for methyl-substituted analogs) .
  • Excited-State Lifetime : Time-resolved photoluminescence (TRPL) shows lifetimes ranging from 0.8–1.5 µs, dependent on ligand rigidity .
  • Triplet-Triplet Annihilation (TTA) : Assessed via intensity-dependent emission studies; tert-butyl ligands reduce TTA due to steric hindrance .

Q. What computational strategies are used to model the electronic structure of these complexes?

  • Methodological Answer :

  • DFT/TD-DFT Calculations : B3LYP/6-31G* basis sets model ground-state geometries and excited-state transitions. Metal-centered (MC) vs. ligand-centered (LC) states are distinguished via natural transition orbital (NTO) analysis .
  • Spin-Orbit Coupling (SOC) : ZORA/ADF packages quantify SOC strength, correlating with phosphorescence efficiency (e.g., SOC ≈ 500 cm⁻¹ for Ir(III) vs. <100 cm⁻¹ for Ru(II)) .
  • Molecular Dynamics (MD) : Simulates solvent effects on aggregation; tert-butyl ligands reduce π-stacking in MD trajectories .

Q. How can contradictions in reported emission spectra be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Sample Purity : HRMS and elemental analysis must confirm >98% purity; residual solvents (e.g., DMF) can quench emission .
  • Measurement Conditions : Standardize oxygen-free environments (glovebox) and excitation wavelengths (e.g., 355 nm vs. 405 nm) to avoid artifacts .
  • Crystallographic vs. Solution Data : Compare single-crystal PL with solution spectra; crystalline phases may show bathochromic shifts due to rigidochromism .

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